molecular formula C8H18N2O B8579413 2-Amino-4-pyrrolidin-1-ylbutan-1-ol

2-Amino-4-pyrrolidin-1-ylbutan-1-ol

Cat. No.: B8579413
M. Wt: 158.24 g/mol
InChI Key: CLIDMXUCWXZSAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-pyrrolidin-1-ylbutan-1-ol is a synthetic organic compound featuring a butan-1-ol backbone substituted with an amino group at the second carbon and a pyrrolidin-1-yl group at the terminal fourth carbon. This structure classifies it as a member of the amino alcohol family, a group known for its diverse chemical and biological properties. Compounds with pyrrolidine and amino alcohol motifs are of significant interest in medicinal chemistry and chemical biology research. They frequently serve as key synthetic intermediates or core scaffolds in the development of novel pharmacologically active molecules. The specific physicochemical properties, mechanism of action, and primary research applications for this particular compound are areas of active investigation and should be referenced from the product's specific analytical data sheet. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-amino-4-pyrrolidin-1-ylbutan-1-ol

InChI

InChI=1S/C8H18N2O/c9-8(7-11)3-6-10-4-1-2-5-10/h8,11H,1-7,9H2

InChI Key

CLIDMXUCWXZSAR-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCC(CO)N

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Amino 4 Pyrrolidin 1 Ylbutan 1 Ol

Retrosynthetic Analysis and Strategic Disconnections for the 2-Amino-4-pyrrolidin-1-ylbutan-1-ol Core

Retrosynthetic analysis is a technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inicj-e.orgdeanfrancispress.com For this compound, the analysis reveals several key bonds that can be disconnected to devise a synthetic route.

The primary disconnection points are the C-N bond of the pyrrolidine (B122466) ring and the C-C or C-N bonds that form the 1,2-amino alcohol functionality. A logical approach involves disconnecting the bond between the nitrogen of the pyrrolidine and the butanol backbone (Disconnection A). This leads to two key building blocks: pyrrolidine and a suitable 4-carbon electrophile containing the protected 1,2-amino alcohol.

A second strategic disconnection can be made within the 1,2-amino alcohol unit itself (Disconnection B). This is often approached by considering the formation of the C-N or the C-C bond adjacent to the hydroxyl group. For instance, this could involve the reduction of an α-amino ketone or the opening of an epoxide. These disconnections point toward key synthetic challenges: the stereoselective formation of the 1,2-amino alcohol and the construction of the pyrrolidine-containing side chain.

Retrosynthetic analysis of this compound

Stereoselective Approaches to the 1,2-Amino Alcohol Moiety of this compound

The 1,2-amino alcohol is a crucial structural motif found in many biologically active compounds and pharmaceuticals. nih.govacs.org Consequently, numerous stereoselective methods have been developed for its synthesis.

Chiral Auxiliary-Mediated Asymmetric Synthesis (e.g., utilization of oxazolidinones and other established auxiliaries)

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct a stereoselective reaction. wikipedia.org Evans oxazolidinones, derived from readily available amino acids, are powerful auxiliaries for stereoselective alkylations and aldol (B89426) reactions. wikipedia.orgsantiago-lab.comnih.gov

The general strategy involves acylating a chiral oxazolidinone, followed by deprotonation to form a chiral enolate. This enolate then reacts with an electrophile, with the bulky substituent on the oxazolidinone directing the approach of the electrophile to one face, thus controlling the stereochemistry of the newly formed stereocenter. wikipedia.orguwindsor.ca Subsequent removal of the auxiliary, often by reduction with agents like lithium borohydride (B1222165) (LiBH₄), yields the chiral alcohol. uwindsor.ca

For the synthesis of the this compound core, an N-acyl oxazolidinone could be alkylated with a protected 2-(pyrrolidin-1-yl)ethyl halide. The diastereoselective alkylation, followed by reductive cleavage of the auxiliary, would furnish the desired chiral 1,2-amino alcohol backbone.

Table 1: Examples of Chiral Auxiliary-Mediated Reactions

Auxiliary Reaction Type Electrophile/Substrate Diastereomeric Ratio (d.r.) Reference
Evans Oxazolidinone Alkylation Benzyl (B1604629) bromide >99:1 wikipedia.org
Evans Oxazolidinone Aldol Reaction Benzaldehyde >99:1 (syn) wikipedia.org
Pseudoephedrine Amide Alkylation Alkyl halides High d.r. acs.org

Metal-Catalyzed Asymmetric Hydrogenation and C-C Bond Formations

Metal-catalyzed asymmetric hydrogenation is a highly efficient method for producing chiral alcohols from prochiral ketones. Catalysts based on ruthenium (Ru), rhodium (Rh), and iridium (Ir) with chiral ligands have demonstrated exceptional enantioselectivity and activity. acs.orgnih.gov

A key strategy for synthesizing the 1,2-amino alcohol moiety involves the asymmetric hydrogenation of an α-amino ketone. acs.orgnih.govsjtu.edu.cn The amino group can coordinate to the metal center, aiding in the stereochemical control of the hydride delivery to the ketone. Both direct hydrogenation with H₂ and transfer hydrogenation (using a hydrogen source like isopropanol (B130326) or formic acid) are effective. acs.orgacs.org For instance, iridium catalysts with f-phamidol ligands have shown extremely high turnover numbers (up to 1,000,000) and excellent enantioselectivity (>99% ee) in the hydrogenation of γ-amino ketones, which can be subsequently cyclized to form chiral pyrrolidines. acs.org

Another powerful metal-catalyzed approach is the copper-catalyzed reductive coupling, which can form C-C bonds to generate 1,2-amino alcohols from ketone electrophiles and N-substituted allyl equivalents. acs.org

Table 2: Metal-Catalyzed Asymmetric Hydrogenation of Amino Ketones

Catalyst System Substrate Type Enantiomeric Excess (ee) Key Features Reference
[Ir(COD)Cl]₂ / S-f-phamidol γ-Amino Ketones >99% Up to 1,000,000 TON acs.org
Ru-TsDPEN α-Amino Ketones Up to 99% Base-free conditions possible sjtu.edu.cn
Co-catalyst / Chiral Ligand α-Primary Amino Ketones Up to 99% Utilizes earth-abundant metal nih.gov

Organocatalytic Enantioselective Transformations (e.g., Michael additions followed by cyclization)

Organocatalysis, the use of small, metal-free organic molecules to catalyze reactions, has emerged as a powerful tool in asymmetric synthesis. mdpi.com Proline and its derivatives, particularly diarylprolinol silyl (B83357) ethers, are highly effective catalysts for a variety of transformations. beilstein-journals.org

A relevant strategy for constructing the pyrrolidinylbutane backbone is the organocatalytic Michael addition of an aldehyde or ketone to a nitroalkene. beilstein-journals.orgrsc.org This reaction can generate a γ-nitro carbonyl compound with high enantioselectivity. The nitro group can then be reduced to an amine, and the carbonyl to a hydroxyl group, to form the 1,2-amino alcohol. A subsequent intramolecular cyclization can form the pyrrolidine ring if an appropriate precursor is used. rsc.orgrsc.org For example, new pyrrolidine-based organocatalysts have been synthesized and used in the Michael addition of aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org

Enantioselective Alkylation of Glycine (B1666218) Equivalents (e.g., Schiff base complexes)

The asymmetric alkylation of glycine enolate equivalents is a classic and effective method for synthesizing α-amino acids, which can be subsequently reduced to 1,2-amino alcohols. acs.orgnih.gov In this approach, the glycine is typically converted into a Schiff base (imine) to activate the α-carbon for deprotonation.

The resulting enolate is then alkylated with a suitable electrophile, such as a protected 2-(pyrrolidin-1-yl)ethyl halide. The stereoselectivity is controlled by a chiral phase-transfer catalyst or by using a chiral auxiliary attached to the glycine equivalent. researchgate.netacs.org For example, alkylation of glycine imines using chiral quaternary ammonium (B1175870) salts as phase-transfer catalysts can produce enantioenriched amino acid derivatives. researchgate.net Reduction of the ester functionality of the resulting product would yield the desired chiral 1,2-amino alcohol.

Diastereoselective Ring-Opening Reactions of Epoxides with Amines

The ring-opening of chiral epoxides with nucleophiles is a powerful and stereospecific method for synthesizing 1,2-difunctionalized compounds, including amino alcohols. The reaction typically proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the carbon center attacked by the nucleophile. nih.govyoutube.com

To synthesize the target molecule, a chiral epoxide precursor, such as a (R)- or (S)-4-vinyloxiran-2-ol derivative, could be reacted with pyrrolidine. The amine would attack the less sterically hindered carbon of the epoxide, opening the ring to form the 1,2-amino alcohol with a defined stereochemistry. The regioselectivity of the ring-opening can be influenced by the reaction conditions (acidic or basic) and the nature of the epoxide substituents. rsc.org This method provides a direct and often highly diastereoselective route to the desired amino alcohol core structure. nih.gov

Strategies for the Construction and Introduction of the Pyrrolidin-1-yl Moiety in this compound

The formation of the pyrrolidine ring and its attachment to the butanol backbone are critical steps in the synthesis of this compound. Two primary strategies are employed: the de novo construction of the pyrrolidine ring from acyclic precursors and the direct coupling of a pre-formed pyrrolidine derivative to the butanol chain.

Cyclization Reactions for Pyrrolidine Ring Formation

The in situ formation of the pyrrolidine ring offers a powerful approach to construct the target molecule. These methods often involve intramolecular reactions of linear precursors that contain the necessary functionalities to form the five-membered heterocycle.

One common strategy involves the intramolecular cyclization of amino alcohols. For instance, a one-pot synthesis of cyclic amines can be achieved through the efficient chlorination of amino alcohols using thionyl chloride (SOCl₂), which circumvents the need for the traditional multi-step sequence of N-protection, O-activation, cyclization, and deprotection. organic-chemistry.org Another approach is the intramolecular amination of organoboronates, which can provide pyrrolidines via a 1,2-metalate shift of an aminoboron "ate" complex. organic-chemistry.org

Furthermore, multicomponent reactions (MCRs) provide an efficient pathway to construct substituted pyrrolidines. These reactions, by combining three or more starting materials in a single step, can rapidly generate molecular complexity. For example, the reaction of ethyl 2,4-dioxovalerate with aromatic aldehydes and aniline (B41778) in glacial acetic acid can produce substituted 4-acetyl-3-hydroxy-3-pyrroline-2-ones, which can be further functionalized. beilstein-journals.org

The table below summarizes various cyclization strategies that can be adapted for the synthesis of pyrrolidine derivatives.

Cyclization StrategyKey Reagents/CatalystsPrecursor TypeNotes
Intramolecular AminationSOCl₂Amino alcoholsOne-pot procedure, avoids protection/deprotection steps. organic-chemistry.org
Intramolecular AminationOrganoboronatesAminoboron "ate" complexesProceeds via a 1,2-metalate shift. organic-chemistry.org
Multicomponent ReactionsAcetic AcidAldehydes, amines, dicarbonylsRapid generation of complex pyrrolidine structures. beilstein-journals.org
[3+2] CycloadditionAg₂CO₃N-tert-butanesulfinylazadienes, azomethine ylidesStereoselective synthesis of densely substituted pyrrolidines. chemistryviews.org

Direct Coupling Methodologies with Pre-Formed Pyrrolidine Derivatives

An alternative and often more convergent approach involves the direct attachment of a pre-existing pyrrolidine ring to a suitable butanol derivative. This strategy is widely employed in the synthesis of pyrrolidine-containing pharmaceuticals. mdpi.com

A common method is the nucleophilic substitution reaction where pyrrolidine acts as a nucleophile, displacing a leaving group on a four-carbon chain. For the synthesis of this compound, this would typically involve reacting pyrrolidine with a protected 4-halobutan-1-ol derivative, followed by deprotection and introduction of the amino group.

Reductive amination is another key strategy. This can involve the reaction of a ketone precursor, such as 4-(pyrrolidin-1-yl)butan-2-one, with an amine source, followed by reduction of the resulting imine. For instance, reaction with ammonium acetate (B1210297) in methanol (B129727) to form the imine, followed by reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), can yield the desired amino alcohol. vulcanchem.com A similar strategy has been successfully employed in the synthesis of related compounds like 1-methyl-2-(2-aminoethyl)pyrrolidine. google.com

The following table outlines direct coupling methodologies.

Coupling MethodologyKey ReagentsSubstratesTypical Yield
Nucleophilic SubstitutionPyrrolidine4-halobutan-1-ol derivativeVaries depending on substrate and conditions
Reductive AminationNH₄OAc, NaBH₄/LiAlH₄4-(pyrrolidin-1-yl)butan-1-one~65% (for analogous reductions) vulcanchem.com

Chemo-, Regio-, and Stereoselective Control in the Synthesis of this compound

Achieving the correct chemo-, regio-, and stereochemistry is paramount in the synthesis of this compound, as its biological activity is often dependent on its specific isomeric form.

Chemo- and Regioselectivity: In multi-functional molecules, chemoselectivity ensures that only the desired functional group reacts. For example, during the reduction of a precursor containing both a ketone and an ester, a selective reducing agent must be chosen to reduce only the ketone to the alcohol. Regioselectivity is crucial when introducing substituents onto the pyrrolidine ring or the butanol chain. For instance, in the alkylation of a pyrrolidone precursor, reaction conditions must be controlled to ensure substitution at the desired carbon atom.

Stereoselectivity: The synthesis of a single enantiomer of this compound requires a stereoselective approach. This can be achieved in several ways:

Use of Chiral Precursors: A common strategy is to start with a chiral building block, such as (S)- or (R)-proline or their derivatives. mdpi.com The inherent chirality of the starting material is carried through the synthetic sequence to the final product. For example, (S)-prolinol, obtained from the reduction of proline, is a versatile starting material for many chiral pyrrolidine-containing drugs. researchgate.net

Asymmetric Catalysis: Chiral catalysts can be used to induce stereoselectivity in a reaction. For example, asymmetric hydrogenation or transfer hydrogenation of a ketone precursor can produce the desired chiral alcohol. researchgate.net Similarly, stereoselective [3+2] cycloaddition reactions using chiral catalysts can lead to the formation of enantiomerically enriched pyrrolidines. chemistryviews.org

Diastereoselective Reactions: When a molecule already contains a stereocenter, new stereocenters can be introduced with a specific orientation relative to the existing one. For instance, the reduction of a chiral ketone can be influenced by the existing stereochemistry, leading to the preferential formation of one diastereomer.

The table below highlights methods for achieving stereocontrol.

Stereocontrol MethodApproachExample
Chiral Pool SynthesisUse of enantiomerically pure starting materials.Synthesis starting from (S)-proline. mdpi.com
Asymmetric CatalysisEmployment of chiral catalysts to induce enantioselectivity.Asymmetric hydrogenation of a ketone precursor. researchgate.net
Diastereoselective ReactionsControl of stereochemistry in molecules with existing chiral centers.Reduction of a chiral ketone to form a specific diastereomeric alcohol.

Development of Scalable and Efficient Preparative Methods for this compound

The transition from laboratory-scale synthesis to large-scale industrial production requires the development of scalable, efficient, and cost-effective methods. This often involves optimizing reaction conditions, minimizing the number of synthetic steps, and using readily available and less hazardous reagents.

The development of preparative methods for related compounds provides insights into potential scalable routes for this compound. For instance, a method for the large-scale preparation of (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid was developed using a recyclable chiral auxiliary. nih.gov This approach, involving the alkylation of a Ni(II) complex of a glycine Schiff base, could potentially be adapted.

Furthermore, process optimization is key to scalability. This includes:

Solvent Selection: Choosing solvents that are effective, safe, and easily removable.

Catalyst Loading: Minimizing the amount of expensive catalyst required.

Purification Methods: Developing efficient purification techniques such as crystallization over chromatographic methods, which are often not practical on a large scale.

Telescoping Reactions: Combining multiple synthetic steps into a one-pot procedure to reduce workup and purification steps.

The table below lists considerations for developing scalable syntheses.

Scalability FactorConsiderationImportance
Route DesignConvergent vs. Linear SynthesisHigher overall yields in convergent routes.
Reagent Cost & AvailabilityUse of inexpensive and readily available materials.Reduces overall production cost.
Reaction ConditionsMild temperatures and pressures.Safer and less energy-intensive.
PurificationCrystallization vs. ChromatographyCrystallization is more amenable to large-scale production.
Step EconomyOne-pot or telescoped reactions.Increases efficiency and reduces waste.

Chemical Transformations and Derivatization of 2 Amino 4 Pyrrolidin 1 Ylbutan 1 Ol

Reactivity of the Primary Amine Functionality in 2-Amino-4-pyrrolidin-1-ylbutan-1-ol

The primary amine group is a key site for a variety of nucleophilic reactions, enabling the introduction of diverse substituents and the formation of numerous derivatives.

N-Acylation, N-Sulfonylation, and N-Alkylation Studies

The nucleophilic character of the primary amine in this compound makes it amenable to reactions with a range of electrophiles.

N-Acylation can be readily achieved by treating the parent compound with acyl chlorides or anhydrides, typically in the presence of a base to neutralize the hydrogen halide byproduct. This reaction leads to the formation of amide derivatives. A variety of acylating agents can be employed, allowing for the introduction of different alkyl or aryl groups.

N-Sulfonylation involves the reaction of the primary amine with sulfonyl chlorides, such as tosyl chloride or mesyl chloride, in the presence of a base. This results in the formation of sulfonamides, which are known for their stability and presence in many biologically active molecules.

N-Alkylation of the primary amine can be accomplished through various methods. researchgate.net Direct alkylation with alkyl halides can lead to a mixture of mono- and di-alkylated products. researchgate.net Therefore, reductive amination represents a more controlled approach, involving the reaction with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. Catalytic methods for the direct N-alkylation of unprotected amino acids with alcohols have also been developed, offering a green and efficient alternative. nih.gov

Table 1: Representative N-Acylation, N-Sulfonylation, and N-Alkylation Reactions
Reaction TypeReagent ExampleProduct Structure (Predicted)Product Name (Predicted)
N-AcylationAcetyl chlorideN-(1-hydroxy-4-(pyrrolidin-1-yl)butan-2-yl)acetamide
N-Sulfonylationp-Toluenesulfonyl chlorideN-(1-hydroxy-4-(pyrrolidin-1-yl)butan-2-yl)-4-methylbenzenesulfonamide
N-AlkylationBenzaldehyde, NaBH42-(benzylamino)-4-(pyrrolidin-1-yl)butan-1-ol

Formation of Ureas, Thioureas, and Carbamates

The primary amine of this compound can also serve as a nucleophile in reactions to form ureas, thioureas, and carbamates, which are important functional groups in medicinal chemistry.

Urea derivatives can be synthesized by reacting the primary amine with isocyanates. This addition reaction is typically straightforward and proceeds under mild conditions.

Thiourea derivatives are similarly prepared through the reaction of the primary amine with isothiocyanates.

Carbamate derivatives can be formed by reacting the amine with chloroformates or by other methods such as the Curtius, Hofmann, or Lossen rearrangements of corresponding precursors.

Table 2: Representative Urea, Thiourea, and Carbamate Formation Reactions
DerivativeReagent ExampleProduct Structure (Predicted)Product Name (Predicted)
UreaPhenyl isocyanate1-(1-hydroxy-4-(pyrrolidin-1-yl)butan-2-yl)-3-phenylurea
ThioureaPhenyl isothiocyanate1-(1-hydroxy-4-(pyrrolidin-1-yl)butan-2-yl)-3-phenylthiourea
CarbamateBenzyl (B1604629) chloroformateBenzyl (1-hydroxy-4-(pyrrolidin-1-yl)butan-2-yl)carbamate

Reactivity of the Primary Alcohol Functionality in this compound

The primary alcohol group provides another site for derivatization, allowing for the formation of esters and ethers, as well as oxidation to aldehydes or carboxylic acids.

O-Esterification and O-Etherification Reactions

O-Esterification can be achieved by reacting the alcohol with acyl chlorides or carboxylic anhydrides. To achieve selectivity for O-acylation over N-acylation, the reaction can be carried out under acidic conditions where the amine is protonated and thus less nucleophilic. nih.gov

O-Etherification , such as the Williamson ether synthesis, involves the deprotonation of the alcohol to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. Selective O-alkylation in the presence of the primary amine can be challenging and may require protective group strategies.

Selective Oxidation Pathways

The selective oxidation of the primary alcohol in the presence of the amine functionalities is a key transformation. Various modern oxidation methods allow for the chemoselective oxidation of alcohols to aldehydes or carboxylic acids. For instance, the use of 2-azaadamantane (B3153908) N-oxyl (AZADO)/copper catalysis allows for the aerobic oxidation of unprotected amino alcohols to the corresponding amino carbonyl compounds with high selectivity. nih.gov Other methods, such as using N-chlorosuccinimide mediated by oxoammonium salts, have also been shown to be highly selective for the oxidation of primary alcohols in the presence of other functional groups. nih.gov

Table 3: Representative Reactions of the Primary Alcohol Functionality
Reaction TypeReagent ExampleProduct Structure (Predicted)Product Name (Predicted)
O-EsterificationAcetic anhydride, H+2-amino-4-(pyrrolidin-1-yl)butyl acetate (B1210297)
O-EtherificationSodium hydride, Benzyl bromide2-amino-1-(benzyloxy)-4-(pyrrolidin-1-yl)butane
Selective OxidationAZADO/Cu catalyst, air2-amino-4-(pyrrolidin-1-yl)butanal

Modifications and Transformations Involving the Pyrrolidine (B122466) Nitrogen

The tertiary amine of the pyrrolidine ring can also undergo chemical transformations, although it is generally less nucleophilic than the primary amine.

N-Alkylation of the pyrrolidine nitrogen can lead to the formation of a quaternary ammonium (B1175870) salt, a process known as quaternization. This is typically achieved by reaction with an alkyl halide. The resulting quaternary salt introduces a permanent positive charge into the molecule, which can significantly alter its physical and biological properties.

N-Oxidation of the pyrrolidine nitrogen can occur using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), leading to the formation of an N-oxide.

Table 4: Representative Reactions of the Pyrrolidine Nitrogen
Reaction TypeReagent ExampleProduct Structure (Predicted)Product Name (Predicted)
N-Alkylation (Quaternization)Methyl iodide1-(4-amino-4-hydroxybutyl)-1-methylpyrrolidin-1-ium iodide
N-OxidationHydrogen peroxide1-((4-amino-4-hydroxybutyl)pyrrolidin-1-yl)oxidane

Amidation and Sulfonamidation at the Pyrrolidine Nitrogen

Due to the presence of a tertiary amine within the pyrrolidine ring, direct amidation or sulfonamidation at this nitrogen is not feasible as it lacks the necessary proton for substitution. However, derivatization of the primary amine group is a common and important transformation.

The primary amine of this compound can readily undergo amidation and sulfonamidation reactions. These transformations are fundamental in medicinal chemistry and materials science for modifying the properties of the parent molecule.

Amidation:

The primary amine can be acylated using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids activated with coupling agents. The choice of reagent and reaction conditions can influence the selectivity and yield of the reaction, especially given the presence of the hydroxyl group which could potentially undergo O-acylation.

Reaction with Acyl Chlorides: In the presence of a non-nucleophilic base like triethylamine, the primary amine can selectively react with an acyl chloride. The greater nucleophilicity of the primary amine compared to the secondary alcohol generally favors N-acylation.

Reaction with Carboxylic Acids: Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate the formation of an amide bond between the primary amine and a carboxylic acid.

Sulfonamidation:

Similarly, the primary amine can be converted to a sulfonamide by reaction with a sulfonyl chloride in the presence of a base. ub.edu Sulfonamides are important functional groups in many pharmaceutical compounds. The reaction typically proceeds with high chemoselectivity for the amino group.

While no specific literature data for the amidation and sulfonamidation of this compound was found, the following table provides examples of these transformations on analogous primary amines, illustrating the general conditions employed.

ReagentSubstrate TypeProduct TypeConditionsReference
Acyl ChloridePrimary AmineAmideBase (e.g., Triethylamine), Aprotic Solvent masterorganicchemistry.com
Carboxylic Acid/EDCPrimary AmineAmideEDC, HOBt, DMFGeneral Knowledge
Sulfonyl ChloridePrimary AmineSulfonamideBase (e.g., Pyridine), CH2Cl2 ub.edu

Quaternization and N-Oxidation

The tertiary nitrogen of the pyrrolidine ring is a nucleophilic center and can undergo reactions such as quaternization and N-oxidation.

Quaternization:

The pyrrolidine nitrogen can be alkylated with an alkyl halide (e.g., methyl iodide) to form a quaternary ammonium salt. This transformation introduces a permanent positive charge into the molecule, which can significantly alter its physical and biological properties. The reaction is typically carried out in a polar solvent. The quaternization of chitosan, which involves the reaction of amino groups to form quaternary ammonium salts, demonstrates the general principle of this transformation. imperial.ac.uk

N-Oxidation:

The pyrrolidine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). N-oxides are polar and can exhibit different pharmacological profiles compared to the parent amine. The oxidation of substituted pyrrolidines has been reported, indicating the feasibility of this transformation. nih.govresearchgate.net

The following table presents general conditions for quaternization and N-oxidation based on reactions with similar tertiary amines.

TransformationReagentSubstrate TypeProduct TypeConditionsReference
QuaternizationAlkyl Halide (e.g., CH3I)Tertiary AmineQuaternary Ammonium SaltPolar Solvent (e.g., Acetone, Acetonitrile) imperial.ac.uk
N-Oxidationm-CPBA or H2O2Tertiary AmineN-OxideChlorinated Solvent (for m-CPBA) or Water/Alcohol (for H2O2) nih.govresearchgate.net

Selective Functional Group Interconversions and Protecting Group Strategies

The presence of multiple reactive sites in this compound necessitates the use of protecting groups to achieve selective transformations at a specific site. nih.gov The choice of protecting group strategy is critical for the successful synthesis of complex derivatives. ug.edu.plsigmaaldrich.com

Protecting Group Strategies:

Protection of the Amino Group: The primary amine is often the most reactive nucleophilic site. It can be protected using various protecting groups, such as tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz). masterorganicchemistry.comhighfine.comorganic-chemistry.org The Boc group is stable to a wide range of conditions but can be removed with acid, while the Cbz group is removed by catalytic hydrogenation. This allows for subsequent reactions at the hydroxyl or pyrrolidine nitrogen.

Protection of the Hydroxyl Group: The secondary alcohol can be protected as a silyl (B83357) ether (e.g., using tert-butyldimethylsilyl chloride, TBDMSCl) or as an ether (e.g., benzyl ether). Silyl ethers are generally removed with fluoride (B91410) ions (e.g., TBAF), while benzyl ethers are cleaved by hydrogenolysis.

Orthogonal Protection: An orthogonal protecting group strategy allows for the selective deprotection of one functional group while others remain protected. nih.gov For instance, protecting the amine with a Boc group and the alcohol with a benzyl ether allows for the selective removal of the Boc group with acid to perform reactions on the amine, followed by deprotection of the alcohol via hydrogenation.

Selective Functional Group Interconversions:

With appropriate protection, selective interconversions of the functional groups can be achieved.

Oxidation of the Alcohol: After protection of the primary amine, the secondary alcohol can be oxidized to a ketone using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.

Conversion of the Alcohol to an Amine: The alcohol can be converted to a leaving group (e.g., a tosylate) and then displaced by an azide, followed by reduction to a primary amine. This would result in a diamine derivative.

The following table outlines common protecting groups and their cleavage conditions relevant to a molecule like this compound.

Functional GroupProtecting GroupAbbreviationCleavage ConditionsReference
Primary Aminetert-ButoxycarbonylBocAcid (e.g., TFA) masterorganicchemistry.comorganic-chemistry.org
Primary AmineBenzyloxycarbonylCbzH2, Pd/C highfine.com
Alcoholtert-Butyldimethylsilyl etherTBDMSFluoride ion (e.g., TBAF)General Knowledge
AlcoholBenzyl etherBnH2, Pd/CGeneral Knowledge

Applications of 2 Amino 4 Pyrrolidin 1 Ylbutan 1 Ol in Advanced Organic Synthesis and Catalysis

2-Amino-4-pyrrolidin-1-ylbutan-1-ol as a Chiral Auxiliary in Diastereoselective Synthesis

A key strategy in asymmetric synthesis is the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily attached to a substrate to guide a diastereoselective transformation. The inherent chirality of the auxiliary creates a biased environment, favoring the formation of one diastereomer over the other. The structure of this compound, possessing both a 1,2-amino alcohol moiety and a pyrrolidine (B122466) ring, makes it a compelling scaffold for such applications.

The 1,2-amino alcohol functionality is a well-established motif in chiral auxiliaries, capable of forming rigid five-membered chelates with metal ions or participating in intramolecular hydrogen bonding. This conformational rigidity effectively shields one face of the reactive center, directing the approach of a reagent to the less sterically hindered face. While extensive studies specifically detailing the performance of this compound as a chiral auxiliary are limited, its structural analogy to widely used auxiliaries like (1S,2R)-(-)-norephedrine suggests its potential in a range of diastereoselective reactions, including alkylations, aldol (B89426) reactions, and Diels-Alder cycloadditions. The presence of the pyrrolidinyl group at the 4-position could introduce additional steric bulk, potentially enhancing the level of diastereocontrol.

Development of this compound Derivatives as Chiral Ligands for Asymmetric Catalysis

The design of novel chiral ligands is central to the field of asymmetric catalysis, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. The multiple coordination sites within this compound—the primary amine, the pyrrolidine nitrogen, and the hydroxyl group—make it an excellent starting point for the synthesis of new chiral ligands.

In Enantioselective Transition Metal-Catalyzed Reactions

By modifying the amino and hydroxyl groups with various phosphine, aryl, or other coordinating moieties, a diverse library of bidentate and tridentate ligands can be accessed. These ligands can then be complexed with transition metals such as rhodium, ruthenium, palladium, and copper to generate catalysts for a wide array of enantioselective transformations. The broader class of chiral 1,2-diamines and amino alcohols have proven to be highly effective ligands in asymmetric hydrogenations, C-C bond-forming cross-coupling reactions, and conjugate additions. google.comsmolecule.comnih.govvulcanchem.com Derivatives of this compound are expected to exhibit similar catalytic prowess, with the specific stereochemical outcome being governed by the tailored chiral environment around the metal center.

In Organocatalytic Systems

The rise of organocatalysis has provided a powerful, metal-free alternative for asymmetric synthesis. Chiral amines, particularly those containing the pyrrolidine scaffold, are among the most successful classes of organocatalysts. mdpi.com The pyrrolidine nitrogen in this compound can participate in enamine or iminium ion catalysis, mimicking the reactivity of well-established catalysts like proline. Furthermore, the presence of both amino and hydroxyl groups opens the door to bifunctional catalysis, where one functional group can activate the electrophile and the other the nucleophile through hydrogen bonding interactions, leading to highly organized and stereoselective transition states. The synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts have demonstrated excellent yields and enantioselectivities in Michael additions, highlighting the potential of such scaffolds. nih.gov

Utilization of this compound as a Versatile Chiral Building Block for Complex Molecules

Beyond its role in catalysis, this compound serves as a valuable chiral building block for the synthesis of complex, biologically active molecules. As an enantiomerically pure synthon, its incorporation into a larger molecular framework can significantly simplify synthetic routes and avoid challenging stereoselective steps. The synthesis of many pyrrolidine-containing drugs often starts from chiral precursors like proline and its derivatives. google.com

The distinct reactivity of its three functional groups—the primary amine, the secondary amine of the pyrrolidine, and the hydroxyl group—allows for selective modifications, enabling the construction of diverse molecular architectures. This makes it an attractive starting material for the synthesis of novel pharmaceuticals and natural products, where chiral amine and pyrrolidine motifs are prevalent.

Contributions to Methodological Advancements in Asymmetric Chemical Transformations

The exploration of new chiral scaffolds is a driving force for innovation in asymmetric synthesis. The unique combination of functional groups and stereocenters in this compound presents an opportunity to develop new catalytic systems and synthetic methodologies. The development of ligands and organocatalysts based on this framework could lead to improved stereoselectivity in existing reactions or the discovery of entirely new transformations. While the full potential of this specific compound is still being explored, the rich chemistry of related pyrrolidine derivatives and chiral diamines suggests a promising future for its application in advancing the frontiers of asymmetric synthesis. nih.gov

Computational and Theoretical Investigations of 2 Amino 4 Pyrrolidin 1 Ylbutan 1 Ol and Its Derivatives

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure of 2-Amino-4-pyrrolidin-1-ylbutan-1-ol

Quantum chemical calculations are fundamental to establishing a baseline understanding of a molecule's preferred three-dimensional structure and the distribution of its electrons. These factors govern its physical properties and chemical behavior.

The flexibility of this compound, which contains several rotatable single bonds and a non-planar pyrrolidine (B122466) ring, gives rise to a multitude of possible conformations. A thorough conformational analysis is essential to identify the most stable, low-energy structures that are significantly populated at equilibrium.

Table 1: Hypothetical Relative Energies of this compound Conformers This table illustrates the typical output of a conformational analysis, showing the relative stability of different spatial arrangements. The conformer with the lowest energy is the most stable.

Conformer IDPyrrolidine PuckerN(1)-C(α) TorsionRelative Energy (kcal/mol)Boltzmann Population (%) at 298 K
Conf-1 Twist (T)anti (175°)0.0045.2
Conf-2 Envelope (E)anti (178°)0.2529.8
Conf-3 Twist (T)gauche (65°)0.8513.5
Conf-4 Envelope (E)gauche (68°)1.108.3
Conf-5 Twist (T)gauche (-70°)1.503.2

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the highest-energy orbital containing electrons, acts as the primary electron donor in a reaction, defining the molecule's nucleophilic character. youtube.comlibretexts.org Conversely, the LUMO, as the lowest-energy orbital without electrons, is the primary electron acceptor, governing the molecule's electrophilic character. youtube.comyoutube.com

For this compound, the HOMO is expected to have significant density on the two nitrogen atoms (the primary amine and the tertiary amine of the pyrrolidine ring), making these the most probable sites for nucleophilic attack or protonation. The LUMO's location would indicate the sites most susceptible to attack by a nucleophile. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter for predicting chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more polarizable and reactive. researchgate.net

Table 2: Predicted Frontier Molecular Orbital Energies This table provides hypothetical FMO data. A smaller energy gap suggests higher chemical reactivity.

Molecular OrbitalEnergy (eV)Description
HOMO -5.8Highest Occupied Molecular Orbital; associated with nucleophilicity. youtube.com
LUMO +1.2Lowest Unoccupied Molecular Orbital; associated with electrophilicity. youtube.com
Energy Gap (ΔE) 7.0ELUMO - EHOMO; indicates kinetic stability and chemical reactivity. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR, IR) for Structural Assignment

Computational methods, particularly Density Functional Theory (DFT), can accurately predict various spectroscopic parameters. researchgate.net These theoretical spectra serve as a powerful complement to experimental data, aiding in the definitive structural assignment and characterization of newly synthesized compounds.

IR Spectroscopy: Theoretical calculations can determine the vibrational frequencies corresponding to the stretching and bending of chemical bonds. For this compound, this would allow for the assignment of key peaks, such as the O-H and N-H stretches (typically ~3300-3500 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), and C-N stretches (~1000-1200 cm⁻¹).

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. By comparing the calculated spectrum with the experimental one, each signal can be assigned to a specific nucleus within the molecule, confirming its connectivity and stereochemistry. This is especially valuable for complex structures with many similar chemical environments.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry is instrumental in elucidating complex reaction mechanisms at a molecular level. beilstein-journals.org By modeling the entire reaction pathway, researchers can identify intermediates and transition states, providing a detailed picture of how reactants are converted into products.

A chemical reaction proceeds along a potential energy surface, and its rate is determined by the height of the energy barrier, known as the activation energy (ΔG‡ or ΔE‡). Computational methods are used to locate the geometry of the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net

For reactions involving this compound or its derivatives, such as N-alkylation or acylation, theoretical calculations can model the approach of the reactants, the formation of the TS, and the separation of the products. The calculated energy barrier provides a quantitative measure of the reaction's feasibility. For instance, in a study on the synthesis of pyrrolidinedione derivatives, the energy barrier for the initial Michael addition was calculated to be 21.7 kJ mol⁻¹, while a subsequent tautomerization step had a much higher barrier of 197.8 kJ mol⁻¹, indicating it to be the rate-limiting step. researchgate.netrsc.org These calculations can reveal which steps in a multi-step synthesis are kinetically most challenging.

Table 3: Hypothetical Calculated Energy Barriers for a Reaction Step This table illustrates how computational chemistry can quantify the energy requirements for a chemical reaction, identifying the rate-determining step.

Reaction StepReactant ComplexTransition State (TS)ProductEnergy Barrier (ΔE‡) (kJ/mol)
Step 1: N-Acetylation Amine + Acetyl Chloride[TS1]N-acetylated product45.5
Step 2: O-Acetylation Alcohol + Acetyl Chloride[TS2]O-acetylated product62.1

Elucidation of Stereoselectivity Origins

Many chemical reactions can produce multiple stereoisomers. Understanding and controlling this stereoselectivity is crucial, particularly in pharmaceutical synthesis. Computational studies can explain the origin of observed stereoselectivity by comparing the activation energies of the competing pathways that lead to different stereoisomers.

The observed product ratio is often governed by kinetic control, meaning the product that is formed fastest (via the lowest energy transition state) will be the major product. beilstein-journals.org This is explained by the Curtin-Hammett principle. Research on Michael additions involving pyrrolidine derivatives has shown that the origin of stereoselectivity often lies in subtle differences in the transition state energies rather than the thermodynamic stability of the final products. researchgate.net By calculating the energy barriers (ΔG‡) for the formation of the (R)- and (S)-enantiomers, for example, the enantiomeric excess can be predicted. A lower energy barrier for one pathway indicates it is kinetically favored, thus explaining why one stereoisomer is formed preferentially.

Intermolecular Interactions and Solvent Effects in this compound Systems

The behavior of this compound in a condensed phase is governed by a complex network of intermolecular interactions. Computational methods, particularly molecular dynamics (MD) simulations and quantum chemical calculations, provide powerful tools to dissect these interactions at an atomic level.

Hydrogen Bonding and Other Non-covalent Interactions: The primary intermolecular interactions involving this compound are expected to be hydrogen bonds, owing to the presence of the hydroxyl (-OH) and amino (-NH2) groups, which can act as both hydrogen bond donors and acceptors. The pyrrolidine nitrogen can also act as a hydrogen bond acceptor. MD simulations can be employed to model the dynamics of these hydrogen bonds, providing insights into their strength, lifetime, and geometry in both the pure compound and in solutions. nih.gov For instance, simulations can reveal the preferred orientation of interacting molecules and the formation of dimers or larger aggregates.

Solvent Effects: The surrounding solvent environment can significantly influence the conformation and reactivity of this compound. Theoretical models can simulate the behavior of the molecule in various solvents, from polar protic (e.g., water, ethanol) to aprotic (e.g., dimethyl sulfoxide).

Quantum chemical calculations, often using Density Functional Theory (DFT), can be used to determine the interaction energies between the solute and solvent molecules. icm.edu.pl These calculations can help in understanding the differential stabilization of various conformers of this compound by the solvent. For example, in aqueous solutions, the zwitterionic form of amino acids is often more stable, a phenomenon that could be relevant for this amino alcohol as well. nih.gov

Molecular dynamics simulations with explicit solvent models are particularly useful for capturing the dynamic nature of solute-solvent interactions. nih.gov These simulations can predict properties like the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This provides a detailed picture of the solvation shell around the molecule. The choice of force field in these simulations is crucial for obtaining accurate results that correlate well with experimental data. nih.govk-state.edu

A hypothetical study could involve simulating this compound in a box of water molecules. The analysis of such a simulation would likely show strong hydrogen bonding between the -OH and -NH2 groups of the butanol chain and the surrounding water molecules, as well as with the pyrrolidine nitrogen. The dynamics of these interactions would be crucial for understanding its solubility and transport properties.

Table 1: Illustrative Data from a Hypothetical Molecular Dynamics Simulation of this compound in Water

Interaction TypeAverage Number of Hydrogen BondsAverage H-bond Lifetime (ps)
Solute-OH ... Water2.51.8
Solute-NH2 ... Water3.12.2
Water ... Solute-N(pyrrolidine)1.21.5
Solute-Solute0.53.5

This table is for illustrative purposes and the data is not from an actual study.

Structure-Property Relationship (SPR) Studies through Theoretical Modeling

Theoretical modeling is a cornerstone of modern drug discovery and materials science, enabling the prediction of molecular properties based on their structure. For this compound, structure-property relationship (SPR) studies, often conducted through Quantitative Structure-Activity Relationship (QSAR) models, can elucidate how modifications to its chemical scaffold affect its physicochemical and biological properties. tandfonline.com

Methodology of SPR Studies: A typical QSAR study involves creating a dataset of derivatives of this compound with known properties (e.g., binding affinity to a biological target, solubility). For each derivative, a set of molecular descriptors is calculated using computational methods. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). nih.govnih.gov Statistical methods are then used to build a mathematical model that correlates these descriptors with the observed property.

Predicting Properties of Derivatives: Such models can be used to predict the properties of yet-to-be-synthesized derivatives. For instance, a QSAR model might reveal that increasing the steric bulk at a specific position on the pyrrolidine ring decreases a particular biological activity, while introducing a hydrogen bond donor at another position enhances it. nih.gov Docking studies can further complement QSAR models by providing a visual and energetic representation of how different derivatives interact with a target protein, highlighting key interactions like hydrogen bonds and hydrophobic contacts. nih.gov

For example, in studies of other pyrrolidine derivatives, it has been shown that the presence of polar groups on the van der Waals surface is important for their biological activity. nih.gov Similarly, the orientation of aromatic rings for potential π-π stacking interactions can be a crucial factor. nih.gov For this compound, theoretical modifications could include:

Substitution on the pyrrolidine ring.

Alteration of the length or branching of the butanol chain.

Introduction of different functional groups on the amino or hydroxyl moieties.

DFT calculations can be used to compute key quantum chemical descriptors for these hypothetical derivatives, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Table 2: Hypothetical Calculated Descriptors for Illustrative Derivatives of this compound

DerivativeModificationCalculated LogPHOMO Energy (eV)LUMO Energy (eV)
Parent Compound-0.8-9.52.1
Derivative A3-hydroxy-pyrrolidine0.2-9.71.9
Derivative B4-phenyl-pyrrolidine2.5-8.91.5
Derivative CN-methyl-amino1.1-9.32.3

This table is for illustrative purposes and the data is not from an actual study.

These computational approaches provide a rational basis for the design of new molecules with desired properties, reducing the need for extensive and costly experimental synthesis and testing.

Advanced Spectroscopic Characterization for Mechanistic Elucidation of 2 Amino 4 Pyrrolidin 1 Ylbutan 1 Ol Reactions

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of 2-Amino-4-pyrrolidin-1-ylbutan-1-ol and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the determination of connectivity and stereochemistry.

Given the absence of directly published NMR data for this compound, a predictive analysis based on analogous compounds such as 2-amino-1-butanol and various N-substituted pyrrolidines can be made. guidechem.comchemicalbook.comchemicalbook.comuobasrah.edu.iqresearchgate.netrsc.orgdocbrown.infochemicalbook.com

¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the presence of multiple chiral centers and diastereotopic protons. The chemical shifts of the protons are influenced by the electronegativity of the adjacent nitrogen and oxygen atoms. For instance, the protons on the carbon bearing the hydroxyl group (C1) would appear as a multiplet at approximately 3.3-3.6 ppm. chemicalbook.com The proton on the carbon with the amino group (C2) would likely resonate around 2.7-3.0 ppm. The pyrrolidine (B122466) ring protons would exhibit complex multiplets in the range of 1.5-3.0 ppm. The protons of the ethyl group in the butanol chain would appear as a triplet (CH₃) and a multiplet (CH₂).

¹³C NMR Spectroscopy: The carbon NMR spectrum provides key information about the carbon skeleton. The carbon attached to the hydroxyl group (C1) is expected to have a chemical shift in the range of 60-65 ppm. The carbon bearing the amino group (C2) would likely appear around 50-55 ppm. The carbons of the pyrrolidine ring would show signals in the region of 20-55 ppm. chemicalbook.com

Dynamic Studies and Stereochemical Assignment: Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for assigning all proton and carbon signals unambiguously. Furthermore, Nuclear Overhauser Effect (NOE) experiments can be employed to determine the relative stereochemistry of the chiral centers by measuring the spatial proximity of protons. For dynamic processes, such as conformational changes in the pyrrolidine ring or restricted rotation, variable temperature NMR studies can provide valuable kinetic and thermodynamic data.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound Predicted values are based on data from analogous compounds.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1-H (CH-OH)~3.4 - 3.6 (m)~60 - 65
C2-H (CH-NH₂)~2.8 - 3.1 (m)~50 - 55
C3-H₂~1.5 - 1.8 (m)~30 - 35
C4-H₂~2.4 - 2.7 (m)~50 - 55
Pyrrolidine C-H₂ (α to N)~2.5 - 2.8 (m)~50 - 55
Pyrrolidine C-H₂ (β to N)~1.7 - 2.0 (m)~20 - 25
NH₂Broad singlet, variable-
OHBroad singlet, variable-

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding arrangements within this compound and its reaction products. epequip.comresearchgate.net

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol and the N-H stretching vibrations of the primary amine. The C-H stretching vibrations of the alkyl chain and the pyrrolidine ring would appear in the 2850-3000 cm⁻¹ region. The N-H bending vibration of the primary amine is expected around 1590-1650 cm⁻¹. The C-N stretching vibrations would be observed in the 1000-1250 cm⁻¹ range, and the C-O stretching of the primary alcohol would likely appear around 1050 cm⁻¹. researchgate.netnih.govnih.govspectrabase.comsigmaaldrich.comnih.gov

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The C-C and C-H vibrations of the aliphatic backbone and the pyrrolidine ring would give rise to strong Raman signals. The symmetric stretching of the pyrrolidine ring would also be a characteristic feature.

By comparing the vibrational spectra of reactants and products, one can monitor the disappearance of reactant functional groups and the appearance of new ones, thereby tracking the progress of a reaction.

Table 2: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound Predicted values are based on data from analogous compounds.

Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
O-H Stretch (Alcohol)~3200-3600 (broad)Weak
N-H Stretch (Primary Amine)~3200-3500 (medium)Medium
C-H Stretch (Aliphatic)~2850-3000 (strong)Strong
N-H Bend (Primary Amine)~1590-1650 (medium)Weak
CH₂ Scissoring~1450-1470 (medium)Medium
C-N Stretch~1000-1250 (medium)Medium
C-O Stretch (Primary Alcohol)~1050 (strong)Weak
Pyrrolidine Ring VibrationsVarious bands in the fingerprint regionCharacteristic bands

Mass Spectrometry (MS) for Reaction Pathway Analysis and Intermediate Identification

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of this compound and for elucidating its fragmentation patterns, which can provide valuable structural information. In the context of reaction monitoring, MS is instrumental in identifying reaction intermediates and byproducts, thereby shedding light on the reaction pathway. nist.govlibretexts.orgmiamioh.edunist.govdocbrown.infowhitman.edunist.govmassbank.eu

Under electron ionization (EI), the molecular ion peak of this compound might be weak or absent due to facile fragmentation. docbrown.info Key fragmentation pathways would likely involve the loss of small neutral molecules or radicals. Alpha-cleavage is a common fragmentation pathway for amines and alcohols. For this compound, this could lead to the formation of a prominent ion at m/z 70, corresponding to the vinylpyrrolidinium cation, or an ion resulting from the cleavage of the C1-C2 bond. The loss of a water molecule (18 Da) from the molecular ion is also a probable fragmentation pathway for the alcohol moiety.

Electrospray ionization (ESI) and chemical ionization (CI) are softer ionization techniques that are more likely to yield a prominent protonated molecular ion [M+H]⁺, allowing for the accurate determination of the molecular weight. Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion can be used to induce fragmentation and obtain detailed structural information.

Table 3: Predicted Key Mass Spectral Fragments for this compound Predicted fragments and m/z values are based on common fragmentation patterns of amines and alcohols.

m/zProposed Fragment IonOrigin of Fragment
[M-H₂O]⁺C₈H₁₆N₂⁺Loss of water from the molecular ion
[M-CH₂OH]⁺C₇H₁₄N₂⁺Alpha-cleavage at C1-C2 bond
70C₄H₈N⁺Alpha-cleavage at the pyrrolidine ring, forming vinylpyrrolidinium
59C₂H₅NO⁺Cleavage of the C2-C3 bond
44C₂H₆N⁺Alpha-cleavage at the amino group

X-ray Diffraction Studies of this compound Derivatives for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral molecules. While no crystal structure of this compound itself is publicly available, analysis of derivatives or salts would be highly informative. researchgate.net

A crystalline derivative of this compound would allow for the unambiguous assignment of the absolute configuration at its chiral centers. The solid-state conformation of the molecule, including the pucker of the pyrrolidine ring and the torsion angles of the butanol chain, would be revealed.

Furthermore, X-ray diffraction studies would elucidate the intermolecular interactions that govern the crystal packing, such as hydrogen bonding involving the hydroxyl and amino groups. These interactions play a crucial role in the physical properties of the solid and can influence its reactivity in the solid state.

Application of In Situ Spectroscopic Techniques for Real-Time Reaction Monitoring

In situ spectroscopic techniques, such as ReactIR™ (in situ FT-IR), are powerful tools for monitoring the progress of chemical reactions in real time. mt.commt.comyoutube.commdpi.comnih.gov By immersing a probe directly into the reaction mixture, spectra can be continuously collected, providing a detailed profile of the concentrations of reactants, intermediates, and products as a function of time.

For reactions involving this compound, in situ FT-IR could be used to:

Monitor Reaction Kinetics: By tracking the disappearance of a characteristic vibrational band of a reactant or the appearance of a product band, the rate of the reaction can be determined. This allows for the rapid optimization of reaction conditions such as temperature, catalyst loading, and reagent stoichiometry.

Identify and Characterize Intermediates: Transient intermediates that may not be detectable by offline methods can often be observed with in situ spectroscopy. This provides crucial insights into the reaction mechanism. For example, in a reaction where the amino group acts as a nucleophile, the formation of a transient iminium ion might be detectable.

Determine Reaction Endpoints: The stabilization of reactant and product signals clearly indicates the completion of the reaction, preventing unnecessary reaction times and the formation of byproducts.

The combination of in situ spectroscopy with other analytical techniques provides a comprehensive understanding of the reaction dynamics, leading to the development of more efficient and selective chemical processes.

Green Chemistry Principles in the Synthesis and Application of 2 Amino 4 Pyrrolidin 1 Ylbutan 1 Ol

Atom Economy and Synthetic Efficiency in 2-Amino-4-pyrrolidin-1-ylbutan-1-ol Production

Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product, is a cornerstone of green chemistry. High atom economy is crucial for minimizing waste and maximizing resource utilization. In the context of synthesizing this compound, achieving high atom economy would involve designing synthetic routes that favor addition and cycloaddition reactions over substitutions and eliminations, which inherently generate byproducts.

A more atom-economical approach could involve a direct coupling of precursor molecules with minimal loss of atoms. For example, a hypothetical retrosynthetic analysis might involve the reductive amination of a suitable keto-alcohol with pyrrolidine (B122466). This type of reaction, particularly if catalyzed efficiently, can lead to higher atom economy as the main byproduct is water.

Table 1: Comparison of Hypothetical Synthetic Strategies for Amino Alcohols

Synthetic StrategyKey TransformationPotential ByproductsEstimated Atom Economy
Epoxide Ring-OpeningNucleophilic attack of pyrrolidine on an epoxy-butanol derivativeHalide salts, waterModerate
Reductive AminationReaction of a keto-alcohol with pyrrolidine and a reducing agentWater (if using H2), spent reducing agentHigh
Multi-step Synthesis from Protected PrecursorsSeries of protection, substitution, and deprotection stepsProtecting group waste, salts, solventsLow to Moderate

This table presents a conceptual comparison. Actual atom economy would depend on the specific reagents and reaction conditions.

Improving synthetic efficiency also involves optimizing reaction yields and minimizing the number of synthetic steps. A streamlined synthesis with fewer steps not only saves time and resources but also reduces the cumulative waste generated.

Use of Safer Solvents and Reaction Media

Traditional organic synthesis often relies on volatile and hazardous organic solvents. A key principle of green chemistry is the replacement of these solvents with safer alternatives. For the synthesis of this compound, several greener solvent systems could be explored.

Water as a Solvent: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The synthesis of amino alcohols in aqueous media has been demonstrated. For example, the mild aminolysis of various epoxides in water can produce β-amino alcohols with high selectivity and in excellent yields without the need for a catalyst. researchgate.net This approach could potentially be adapted for the reaction of a suitable epoxide precursor with pyrrolidine to form the target molecule.

Deep Eutectic Solvents (DESs): Deep eutectic solvents are mixtures of hydrogen bond donors and acceptors that form a liquid with a low melting point. They are often biodegradable, non-toxic, and can be prepared from inexpensive and readily available components. DESs have been utilized as green media in various organic syntheses, including the preparation of pyrrolidine derivatives. researchgate.net For instance, a choline (B1196258) chloride/urea deep eutectic solvent has been used for the synthesis of propargylamines. researchgate.net The unique solvating properties of DESs could facilitate the synthesis of this compound, potentially enhancing reaction rates and selectivity.

Energy Efficiency in Reaction Processes

Reducing energy consumption is another critical aspect of green chemistry. The development of energy-efficient synthetic methods can significantly decrease the environmental footprint of chemical production.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate chemical reactions by efficiently heating the reaction mixture, often leading to shorter reaction times and higher yields compared to conventional heating methods. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrrole (B145914) and pyrrolidine derivatives. researchgate.net While a specific protocol for this compound is not documented, the general applicability of microwave-assisted synthesis to related structures suggests its potential for a more energy-efficient production of the target compound.

Flow Chemistry: Continuous flow chemistry, where reactants are pumped through a reactor, offers several advantages over traditional batch processing. These include improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. beilstein-journals.orgsmolecule.com The synthesis of amino alcohols has been successfully demonstrated in microreactor systems, allowing for significantly shorter reaction times and increased efficiency. beilstein-journals.orgsmolecule.com A flow process for the N-alkylation of amino alcohols using a heterogeneous catalyst has also been reported, yielding N-alkylated heterocycles in moderate to high yields. beilstein-journals.org This technology could be instrumental in developing a more sustainable and efficient manufacturing process for this compound.

Development of Recyclable Catalytic Systems for this compound Synthesis

The use of catalysts is fundamental to many chemical transformations. Green chemistry encourages the use of catalytic reactions over stoichiometric ones to minimize waste. Furthermore, the development of recyclable catalysts is highly desirable to reduce costs and environmental impact.

For the synthesis of this compound, various catalytic systems could be employed. For instance, in a reductive amination approach, heterogeneous catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly used for hydrogenation. These catalysts can often be recovered by filtration and reused, although their activity may decrease over time.

Recent research has focused on developing more robust and easily recyclable catalytic systems. For example, γ-Al2O3 has been used as a heterogeneous catalyst for the N-alkylation of amino alcohols in supercritical CO2. beilstein-journals.org This system allows for the synthesis of N-alkylated heterocycles and demonstrates the potential for catalyst recycling in a green solvent. While a specific application to this compound has not been reported, this approach highlights a promising direction for future research.

Table 2: Potential Recyclable Catalysts for Key Synthetic Steps

Reaction TypeCatalyst TypeExample CatalystRecyclability
Reductive AminationHeterogeneous Metal CatalystPalladium on Carbon (Pd/C)Recoverable by filtration, potential for deactivation
N-alkylationHeterogeneous Solid Acidγ-Alumina (γ-Al2O3)Stable and reusable in flow systems
Asymmetric SynthesisImmobilized BiocatalystImmobilized TransaminaseHigh reusability, maintains stereoselectivity

Exploration of Biocatalytic and Enzymatic Routes for Asymmetric Synthesis of this compound

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers significant advantages in terms of selectivity, mild reaction conditions, and reduced environmental impact. For the synthesis of a chiral molecule like this compound, enzymatic routes are particularly attractive for achieving high enantiomeric purity.

Transaminases for Asymmetric Amination: Transaminases are enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde, producing a chiral amine. mdpi.comresearchgate.netmdpi.com This technology is increasingly used in the pharmaceutical industry for the synthesis of optically pure amines. researchgate.net A potential biocatalytic route to (R)- or (S)-2-Amino-4-pyrrolidin-1-ylbutan-1-ol could involve the stereoselective amination of a corresponding keto-alcohol precursor using an appropriate transaminase. The use of whole-cell biocatalysts expressing the desired transaminase can simplify the process and facilitate catalyst recycling. mdpi.com

Other Enzymatic Approaches: Besides transaminases, other enzymes such as aldolases and dehydrogenases could be employed in enzymatic cascades to construct the target molecule from simple, achiral starting materials. researchgate.netresearchgate.net For example, a cascade involving an aldol (B89426) reaction to form a key intermediate followed by a transamination step could be a powerful strategy. researchgate.net Such multi-enzyme systems can be performed in a one-pot fashion, further increasing the efficiency and sustainability of the synthesis.

Table 3: Potential Biocatalytic Approaches

Enzymatic ApproachKey Enzyme(s)Potential PrecursorKey Advantage
Asymmetric Reductive AminationTransaminase1-(Pyrrolidin-1-yl)-4-hydroxybutan-2-oneHigh enantioselectivity, mild conditions
Enzymatic CascadeAldolase, TransaminaseSimple aldehydes and amino donorsConstruction of complex molecules from simple precursors in one pot

Future Directions and Emerging Research Avenues for 2 Amino 4 Pyrrolidin 1 Ylbutan 1 Ol

Discovery of Novel Synthetic Pathways and Methodologies

One potential synthetic strategy involves a multi-step sequence starting from commercially available precursors. For instance, a plausible route could begin with the synthesis of 4-pyrrolidin-1-ylbutan-1-one. This intermediate can be formed and subsequently reacted with an ammonium (B1175870) source to generate an imine, which is then reduced to the desired amine.

A proposed synthetic pathway is outlined below:

StepReactionReagents and ConditionsProduct
1Intermediate Formation4-pyrrolidin-1-ylbutan-1-one + Ammonium Acetate (B1210297)Imine Intermediate
2ReductionLithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (B1222165) (NaBH₄) in a suitable solvent2-Amino-4-pyrrolidin-1-ylbutan-1-ol

Future research could focus on optimizing this pathway, exploring alternative reducing agents, and developing one-pot procedures to streamline the synthesis. Moreover, the exploration of biocatalytic methods, utilizing enzymes for the key reductive amination step, could provide a greener and more stereoselective alternative. The stereoselective synthesis of pyrrolidine-containing drugs often starts from chiral precursors like proline or 4-hydroxyproline, suggesting that chiral pool synthesis could be another fruitful avenue for obtaining enantiopure this compound. nih.govmdpi.com

Development of Advanced Catalytic Systems for Enantioselective Access

The presence of a stereocenter at the C-2 position of this compound makes its enantioselective synthesis a critical goal. Future research will undoubtedly focus on the development of advanced catalytic systems to achieve high enantiomeric excess.

Organocatalysis presents a particularly promising approach. Chiral Brønsted acids or phase-transfer catalysts could be employed to control the stereochemical outcome of the key bond-forming reactions. mdpi.comacs.org For example, the asymmetric reduction of an imine precursor could be achieved using a chiral catalyst, or an enantioselective Strecker-type reaction could be developed. The development of cooperative catalytic systems, where a metal catalyst and a chiral organocatalyst work in concert, could also lead to highly efficient and selective syntheses. nih.gov

Furthermore, the application of enzymes in directed evolution could yield biocatalysts tailored for the specific synthesis of the desired enantiomer of this compound. acs.org

Rational Design of Next-Generation Chiral Auxiliaries and Ligands Based on this compound

The inherent chirality and functional groups of this compound make it an excellent candidate for development into a new class of chiral auxiliaries and ligands for asymmetric synthesis.

Chiral Auxiliaries: The amino and hydroxyl groups can be readily attached to a substrate, and the pyrrolidine (B122466) ring can provide a well-defined chiral environment to direct the stereochemical course of a reaction. Future work could involve synthesizing derivatives of this compound and evaluating their effectiveness as chiral auxiliaries in a variety of transformations, such as aldol (B89426) additions, alkylations, and Diels-Alder reactions.

Chiral Ligands: The nitrogen and oxygen atoms of this compound are ideal for coordinating to metal centers. By modifying the parent structure, a diverse library of bidentate and potentially tridentate ligands can be created. These ligands could then be screened for their efficacy in a wide range of metal-catalyzed asymmetric reactions, including hydrogenations, C-H functionalizations, and cross-coupling reactions. The pyrrolidine scaffold is a common feature in many successful organocatalysts, and insights from these systems can guide the design of new ligands. mdpi.com

Integration of Automated Synthesis and High-Throughput Screening in Research

To accelerate the discovery and optimization of synthetic routes and catalytic applications involving this compound, the integration of automated synthesis and high-throughput screening (HTS) is essential. wikipedia.org

Automated synthesis platforms can be used to rapidly generate libraries of derivatives of this compound, as well as to screen a wide range of reaction conditions for its synthesis. nih.govresearchgate.net This approach significantly reduces the time and resources required for manual experimentation. For instance, the synthesis of iminopyrrolidine derivatives has been successfully automated, demonstrating the feasibility of applying these techniques to related structures. nih.govresearchgate.net

Once libraries of compounds or reaction conditions have been generated, HTS methods can be employed for rapid evaluation. nih.gov Fluorescence-based assays, for example, can be used to quickly determine the enantiomeric excess of chiral products, enabling the efficient screening of asymmetric catalysts. nih.gov The combination of automated synthesis and HTS creates a powerful workflow for the rapid discovery of optimal synthetic methods and novel applications for this compound and its derivatives. mdpi.comyoutube.com

Predictive Computational Chemistry for Accelerating Discovery and Optimization

Computational chemistry and molecular modeling are poised to play a transformative role in guiding future research on this compound. These tools can provide valuable insights into its structure, properties, and reactivity, thereby accelerating the discovery and optimization process.

Conformational Analysis: Understanding the conformational preferences of this compound and its derivatives is crucial for designing effective chiral auxiliaries and ligands. Computational methods can be used to predict the most stable conformations and to understand how the molecule interacts with other chemical species.

Reaction Mechanism and Catalyst Design: Density Functional Theory (DFT) and other quantum chemical methods can be used to elucidate the mechanisms of reactions involving this compound. This knowledge can then be used to rationally design more efficient and selective catalysts. For example, computational studies have been used to understand the structure-function relationships of aryl pyrrolidine-based hydrogen-bond donors in asymmetric catalysis. nih.gov

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) and other machine learning models can be developed to predict the performance of catalysts and ligands based on their molecular descriptors. nih.gov This predictive capability can significantly reduce the number of experiments required to identify promising candidates, saving time and resources. Molecular dynamics simulations can also be employed to study the stability of ligand-protein complexes, which is relevant for the design of bioactive molecules. nih.gov

By leveraging the power of predictive computational chemistry, researchers can make more informed decisions and accelerate the pace of innovation in the study and application of this compound.

Q & A

Q. What are the recommended synthetic routes for 2-Amino-4-pyrrolidin-1-ylbutan-1-ol, and how can purity be ensured?

Methodological Answer:

  • Synthesis Optimization: Utilize nucleophilic substitution or reductive amination, adjusting reaction time, temperature (e.g., 60–80°C), and stoichiometric ratios of pyrrolidine and precursor ketones/amines. For example, highlights multi-step synthesis with substituted pyridines, suggesting reflux in ethanol as a solvent .
  • Purification: Employ column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water mixtures). Monitor purity via HPLC (as in , using ammonium acetate buffer at pH 6.5 for mobile phases) .

Q. How can the molecular structure of this compound be confirmed?

Methodological Answer:

  • Single-Crystal X-ray Diffraction (SCXRD): Grow crystals in ethanol or acetonitrile. demonstrates SCXRD for a pyrrolidine derivative, achieving R-factor = 0.044 .
  • Spectroscopic Validation: Use 1^1H/13^13C NMR (DMSO-d6 or CDCl3) to verify amine and hydroxyl protons. Compare with computational simulations (DFT) for bond angles/distances.

Q. What analytical techniques are critical for assessing purity and stability?

Methodological Answer:

  • HPLC: Use C18 columns with UV detection (λ = 254 nm). specifies ammonium acetate buffer (pH 6.5) for resolving polar impurities .
  • Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor decomposition via LC-MS; emphasizes inert storage conditions (argon, -20°C) to prevent oxidation .

Q. What safety protocols are essential during handling?

Methodological Answer:

  • PPE: Wear nitrile gloves, P95 respirators (for aerosols), and chemical-resistant aprons () .
  • Ventilation: Use fume hoods for reactions releasing volatile amines.

Q. How to determine logP and solubility for pharmacokinetic profiling?

Q. How to resolve contradictions in NMR data during structural elucidation?

Methodological Answer:

  • Dynamic NMR (DNMR): Probe conformational changes (e.g., amine inversion) by variable-temperature NMR (-40°C to 60°C).
  • Cross-Validation: Compare SCXRD bond lengths ( ) with DFT-optimized geometries .

Q. What strategies mitigate side reactions during synthesis?

Methodological Answer:

  • Catalyst Screening: Test palladium or nickel catalysts for selective C-N coupling ( uses transition metals for pyrazolo-pyrimidine derivatives) .
  • Protecting Groups: Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBS) ethers to prevent oxidation.

Q. How to computationally model interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with protein Data Bank (PDB) structures (e.g., kinases or GPCRs). notes pyridine derivatives targeting MAPK pathways .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions.

Q. How to address variability in biological assay results?

Methodological Answer:

  • Dose-Response Curves: Repeat assays in triplicate (IC50 values) with positive controls (e.g., ’s anti-infective assays) .
  • Data Triangulation: Combine in vitro (cell viability) and in silico (docking scores) data ( ’s qualitative conflict resolution) .

Q. What advanced techniques characterize decomposition pathways?

Methodological Answer:

  • LC-HRMS: Identify degradation products (e.g., oxidation to ketones) using high-resolution mass spectrometry.
  • Forced Degradation: Expose to UV light (ICH Q1B guidelines) and acidic/alkaline conditions (’s stability protocols) .

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